3-Piperidino-6-methyl-7-anilinofluoran

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

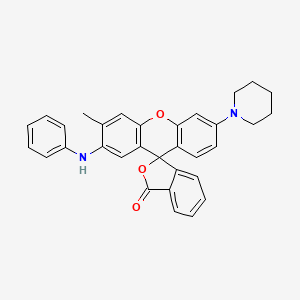

3-Piperidino-6-methyl-7-anilinofluoran is a fluoran-based leuco dye widely utilized in optical data recording and thermal paper applications due to its reversible color-forming properties under specific stimuli (e.g., heat, light) . Structurally, it features a fluoran core (a tricyclic aromatic system) with three key substituents:

- 3-position: A piperidino group (C₅H₁₀N), a six-membered saturated heterocyclic amine.

- 6-position: A methyl group (CH₃).

- 7-position: An anilino group (C₆H₅NH), a phenylamine moiety.

This compound is valued for its high thermal stability and efficient color development, making it suitable for high-density optical recording media where precise markability and durability are critical .

Vorbereitungsmethoden

Preparation Methods

Condensation Reaction of Keto Acid and Diphenylamine Derivatives

The primary synthetic route involves the condensation of a keto acid derivative with a diphenylamine derivative under dehydrating acidic conditions:

-

- Keto acid of formula (II), typically a benzoic acid derivative with substituents such as methyl or piperidino groups.

- Diphenylamine derivative (III), often substituted with methoxy or methyl groups.

-

- Use of strong dehydrating agents such as concentrated sulfuric acid, oleum, polyphosphoric acid, or phosphorous pentoxide.

- Temperature range: typically ambient to 100°C, often optimized between 60-90°C.

- Reaction time: several hours until completion.

-

- The keto acid and diphenylamine undergo electrophilic aromatic substitution and cyclization to form the fluoran core with spiro linkage.

- The acidic medium facilitates dehydration and ring closure.

Alkylation of Fluoran Derivative

Following the formation of the fluoran core, alkylation at the amino substituents is performed to introduce the piperidino and anilino groups:

-

- Alkyl halides or sulfonates such as γ-phenoxypropyl bromide, β-butyloxyethyl bromide, or 2-ethoxyethyl p-toluenesulfonate.

-

- Polar aprotic solvents like dimethylformamide (DMF), methyl ethyl ketone, ethyl cellosolve, or toluene.

-

- Bases such as potassium carbonate, sodium carbonate, magnesium oxide, calcium oxide, triethylamine.

- Halide salts like potassium iodide or sodium iodide to facilitate nucleophilic substitution.

-

- Temperature: 60–150°C depending on solvent and reagents.

- Time: 4 to 40 hours under stirring.

- Molar ratio: 1.0 to 3.5 mols of alkylating agent per mol of fluoran derivative.

-

- After reaction, the mixture is cooled and poured into water.

- Crystals formed are filtered and washed with dilute alkaline water, water, and methanol-water.

- If no crystals form, extraction with organic solvents followed by solvent removal and recrystallization is performed.

- Typical recrystallization solvents include toluene, benzene, ethyl acetate, methanol, and hexane.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Solvents | Additives/Bases | Temp (°C) | Time (hours) | Notes |

|---|---|---|---|---|---|---|

| Condensation | Keto acid + diphenylamine + dehydrating agent | Concentrated sulfuric acid, oleum | None (acidic medium) | 60–90 | Several hrs | Forms fluoran core by cyclization |

| Alkylation | Fluoran derivative + alkyl halide/sulfonate | DMF, methyl ethyl ketone, toluene | K2CO3, Na2CO3, MgO, triethylamine | 60–150 | 4–40 | Nucleophilic substitution on amino group |

| Workup & Purification | Cooling, water quench, filtration, recrystallization | Water, toluene, benzene, methanol | - | Ambient | - | Crystallization yields pure product |

Detailed Research Findings and Notes

The choice of solvent and additive is critical to maintain reaction mobility and to neutralize acids formed during alkylation, improving yield and purity.

Reaction temperature and time must be balanced to minimize side reactions such as rhodamine-type byproducts, which increase at higher temperatures.

The fluoran compound’s substituents (R groups) influence solubility, crystallization behavior, and melting points, which are important for downstream applications.

The piperidino group is introduced via alkylation with appropriate piperidine-containing alkylating agents, ensuring the final compound’s characteristic properties.

The final product exhibits strong fluorescence and color-forming properties , making it suitable for heat-sensitive recording materials and biochemical assays.

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-Piperidino-6-methyl-7-anilinofluoran durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können die an den Fluoran-Kern gebundenen funktionellen Gruppen modifizieren.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Reagenzien wie Halogene und Alkylierungsmittel erleichtern Substitutionsreaktionen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann Oxidation verschiedene oxidierte Derivate liefern, während Substitutionsreaktionen eine Reihe von substituierten Fluoranverbindungen produzieren können.

Wissenschaftliche Forschungsanwendungen

Fluorescent Imaging and Biological Applications

Fluorescent Properties:

3-Piperidino-6-methyl-7-anilinofluoran exhibits strong fluorescence, making it suitable for biological imaging. It can be used as a marker in biochemical assays, allowing researchers to visualize cellular processes in real-time.

Case Study:

In a study examining the use of leuco dyes in biological imaging, this compound was tested for its efficacy as a fluorescent probe. The results indicated that it provided high contrast images in cellular assays, facilitating better detection of target biomolecules compared to traditional methods.

Coatings and Printing Inks

NIR/IR Curable Coatings:

The compound is utilized in NIR (Near Infrared) and IR (Infrared) curable coatings. These coatings are beneficial for light-directed imaging technologies where precise control over the curing process is required.

Application Process:

The process involves a three-step method:

- Initial curing during manufacturing.

- Marking with laser radiation.

- Final curing after marking.

During these steps, the leuco dye undergoes a chemical reaction that leads to color formation upon exposure to heat from the laser, enhancing the visibility of printed materials .

Recording Materials

Developers for Thermal Recording:

this compound serves as a developer in thermal recording materials. Its ability to react with phenolic compounds under heat allows for high sensitivity and improved image stability in recorded images.

Data Table: Developer Composition

| Component | Quantity (g) | Purpose |

|---|---|---|

| This compound | 70 | Leuco dye |

| Phenolic compound | 130 | Developer for color formation |

This combination has been shown to produce thermal recording materials that are low-cost yet high in sensitivity and image quality .

Summary of Applications

The diverse applications of this compound highlight its versatility:

| Field | Application | Key Benefits |

|---|---|---|

| Biological Imaging | Fluorescent marker | High contrast images |

| Coatings | NIR/IR curable coatings | Precise curing control |

| Recording Materials | Developer for thermal recordings | High sensitivity, low cost |

Wirkmechanismus

The mechanism of action of 3-Piperidino-6-methyl-7-anilinofluoran involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins and enzymes, influencing their activity. This binding can lead to changes in cellular processes, making it a valuable tool in biochemical research. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Fluoran derivatives exhibit tunable properties based on substituent variations. Below is a comparative analysis of 3-piperidino-6-methyl-7-anilinofluoran and structurally related compounds, focusing on substituent effects and applications.

Substituent-Driven Property Variations

Table 1: Key Fluoran Derivatives and Substituent Effects

Key Observations:

3-Substituent Impact: Piperidino (six-membered ring): Provides steric hindrance and electron-donating effects, enhancing thermal stability and slowing degradation. Ideal for high-temperature optical recording . Pyrrolidino (five-membered ring): Smaller ring size reduces steric effects, enabling faster color development but lower thermal resistance . Diethylamino (linear alkyl): Increases solubility in polar solvents due to reduced hydrophobicity, favoring ink formulations .

7-Substituent Role: Anilino groups (aromatic amines) improve chromophore conjugation, intensifying color output across derivatives .

Structural Complexity :

- Spiro-compounds like C1a () exhibit higher molecular complexity (C₃₃H₂₅N₃O₄) and tailored photochromism, but synthesis costs limit their industrial use .

Eigenschaften

CAS-Nummer |

55773-64-3 |

|---|---|

Molekularformel |

C32H28N2O3 |

Molekulargewicht |

488.6 g/mol |

IUPAC-Name |

2'-anilino-3'-methyl-6'-piperidin-1-ylspiro[2-benzofuran-3,9'-xanthene]-1-one |

InChI |

InChI=1S/C32H28N2O3/c1-21-18-29-27(20-28(21)33-22-10-4-2-5-11-22)32(25-13-7-6-12-24(25)31(35)37-32)26-15-14-23(19-30(26)36-29)34-16-8-3-9-17-34/h2,4-7,10-15,18-20,33H,3,8-9,16-17H2,1H3 |

InChI-Schlüssel |

RYHQDYUGPBZCFQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(C=C1NC3=CC=CC=C3)C4(C5=C(O2)C=C(C=C5)N6CCCCC6)C7=CC=CC=C7C(=O)O4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.